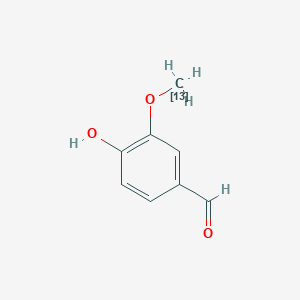

2-Acetylamino-4-hydroxy-6-formylpteridine

説明

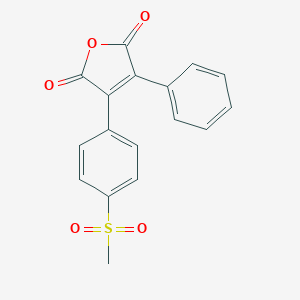

2-Acetylamino-4-hydroxy-6-formylpteridine is a pteridine derivative that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biochemistry. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring, and modifications to this core structure can significantly impact their chemical and biological properties.

Synthesis Analysis

The synthesis of pteridine derivatives, including 2-Acetylamino-4-hydroxy-6-formylpteridine, often involves condensation reactions of appropriate precursors. For instance, the condensation of 2,4,5-triamino-6-hydroxypyrimidine with specific aldehydes or ketones can lead to the formation of substituted pteridines. A notable method developed for the synthesis of 6-formylpteridine involves the bromination of 2-acetamido-4-hydroxy-6-methylpteridine followed by hydrolysis (Zav'yalov & Zavozin, 1981).

Molecular Structure Analysis

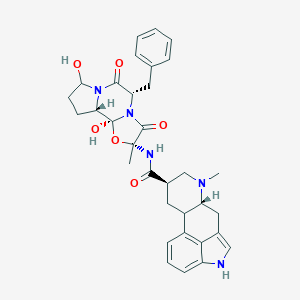

The molecular structure of pteridine derivatives is characterized by the presence of a pteridine core, consisting of fused pyrimidine and pyrazine rings. The specific substituents at the 2, 4, and 6 positions significantly influence the electronic configuration and, consequently, the reactivity and interaction capabilities of these molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are instrumental in elucidating the detailed molecular structures of these compounds.

Chemical Reactions and Properties

Pteridine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are pivotal for their functionalization and application in synthesis. The reactivity of the formyl group in 2-Acetylamino-4-hydroxy-6-formylpteridine towards nucleophilic addition forms the basis for further chemical modifications. For example, the interaction with aldehyde substrates demonstrates the compound's reactivity and potential as a chemical intermediate (Malthouse, Williams, & Bray, 1981).

Physical Properties Analysis

The physical properties of 2-Acetylamino-4-hydroxy-6-formylpteridine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for determining its behavior in different solvents, which is essential for its application in chemical syntheses and various analytical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of pteridine derivatives are critical for their biological activity and chemical reactivity. The electronic nature of the substituents affects the pKa values, influencing the compound's behavior in acidic and basic environments. Furthermore, the presence of functional groups like acetyl and formyl imparts specific reactivity patterns that enable selective transformations and applications in organic synthesis.

For a more comprehensive understanding and further details on the topic, consider referring to the provided scientific literature sources.

科学的研究の応用

Augmentation of Carcinostatic Action

2-Acetylamino-4-hydroxy-6-formylpteridine, though non-carcinostatic by itself, can augment the carcinostatic action of other compounds against cancer, such as in a study involving mammary adenocarcinoma. This effect is dependent on the timing of injections of the two substances (Shapiro, Kream, & Dietrich, 1952).

Enzyme Inhibition

This compound inhibits the in vitro deamination of other substances by tumor extracts. Pre-incubation with the enzyme is essential for maximal inhibition, suggesting a potential therapeutic application in cancer treatment (Shapiro, Kream, & Dietrich, 1952).

Molybdenum(V) E.P.R. Signals in Xanthine Oxidase

2-Acetylamino-4-hydroxy-6-formylpteridine is unique in its ability to produce various types of molybdenum(V) e.p.r. signals from xanthine oxidase. This property is significant in understanding the structure of the enzyme's active center and could be important in elucidating biochemical pathways (Malthouse, Williams, & Bray, 1981).

Biosynthesis of Folic Acid

2-Acetylamino-4-hydroxy-6-formylpteridine plays a role in the biosynthesis of folic acid in Escherichia coli. Cell-free extracts of E. coli can utilize this compound for folate synthesis, which is an essential process in bacterial metabolism and growth (Brown, Weisman, & Molnar, 1961).

NAD+-Dependent Formation of Pteridine Compounds

Cell-free extracts of Escherichia coli B can produce 2-amino-4-hydroxy-6-carboxypteridine from 2-acetylamino-4-hydroxy-6-formylpteridine, with NAD+ as an essential cofactor. This reaction is significant for understanding metabolic pathways involving NAD+ and pteridine compounds (Suzuki & Mitsuda, 1971).

Regulation of Melatonin Biosynthesis

6-Formylpterin, a derivative of 2-acetylamino-4-hydroxy-6-formylpteridine, can affect melatonin biosynthesis in the pineal gland. This compound may be involved in non-retinal effects of light on pineal melatonin biosynthesis, indicating a potential link between environmental factors and hormonal regulation (Cremer-Bartels & Ebels, 1980).

特性

IUPAC Name |

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCPKAHJKOGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299390 | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-4-hydroxy-6-formylpteridine | |

CAS RN |

29769-49-1 | |

| Record name | NSC129965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)